3-(4-Iodophenyl)-2-oxopropanoic acid 3-(4-Iodophenyl)-2-oxopropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18336173
InChI: InChI=1S/C9H7IO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13)
SMILES:
Molecular Formula: C9H7IO3
Molecular Weight: 290.05 g/mol

3-(4-Iodophenyl)-2-oxopropanoic acid

CAS No.:

Cat. No.: VC18336173

Molecular Formula: C9H7IO3

Molecular Weight: 290.05 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Iodophenyl)-2-oxopropanoic acid -

Specification

Molecular Formula C9H7IO3
Molecular Weight 290.05 g/mol
IUPAC Name 3-(4-iodophenyl)-2-oxopropanoic acid
Standard InChI InChI=1S/C9H7IO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13)
Standard InChI Key DYVLZSNMVGHCLE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CC(=O)C(=O)O)I

Introduction

3-(4-Iodophenyl)-2-oxopropanoic acid is an organoiodine compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety. This compound is widely recognized for its unique combination of aromatic and aliphatic structural features, making it a versatile molecule in organic synthesis and medicinal chemistry.

Key Properties:

PropertyValue
Molecular FormulaC9H7IO3
Molecular Weight292.08 g/mol
IUPAC Name3-(4-Iodophenyl)-2-oxopropanoic acid
Canonical SMILESC1=CC(=CC=C1CC(=O)C(=O)O)I
InChI KeyDYVLZSNMVGHCLE-UHFFFAOYSA-N

Synthesis and Preparation

Synthetic Routes:
The synthesis of 3-(4-Iodophenyl)-2-oxopropanoic acid typically involves the reaction of 4-iodophenylboronic acid with appropriate precursors under optimized conditions. This method ensures high yield and purity of the product.

Industrial Production:
For large-scale production, continuous flow reactors and automated systems are employed to maintain consistent quality and minimize by-products. These methods are designed to optimize reaction conditions such as temperature, solvent choice, and reaction time.

Chemical Reactions

3-(4-Iodophenyl)-2-oxopropanoic acid exhibits diverse reactivity due to its functional groups:

  • Oxidation: Produces carboxylic acids under specific conditions.

  • Reduction: Converts the compound into derivatives with altered functionalities.

  • Substitution: The iodine atom can be replaced with other substituents via coupling reactions, often using palladium catalysts.

Common Reagents:

  • Oxidizing agents: Potassium permanganate

  • Reducing agents: Lithium aluminum hydride

  • Catalysts: Palladium-based compounds

Biological Activity

This compound has demonstrated significant biological activity, primarily in medicinal chemistry applications:

  • Anticancer Activity: Preliminary studies suggest its potential to inhibit cancer cell proliferation by inducing apoptosis.

  • Anti-inflammatory Effects: It can reduce pro-inflammatory cytokines in vitro, indicating possible use in inflammatory disease management.

  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes, modulating metabolic pathways.

Applications in Research and Industry

Research Applications:

  • Biochemical assays to study enzyme-substrate interactions.

  • Drug development targeting cancer and inflammation.

Industrial Applications:

  • Used as a building block in the synthesis of complex organic molecules.

  • Production of specialty chemicals and materials.

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesUnique Features
3-(2-Iodophenyl)-2-oxopropanoic acidIodine at the ortho positionDifferent electrophilic reactivity
3-(4-Methoxyphenyl)-2-oxopropanoic acidMethoxy group instead of iodineAltered electronic properties
3-(2-Aminophenyl)-2-hydroxypropanoic acidAmino group instead of iodinePotential for different biological interactions

Case Studies

Case Study 1: Anticancer Activity
In experiments with pancreatic cancer cell lines, the compound reduced cell viability in a dose-dependent manner while increasing markers of apoptosis.

Case Study 2: Anti-inflammatory Mechanism
In macrophage assays, it significantly decreased pro-inflammatory cytokine production, highlighting its therapeutic potential.

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